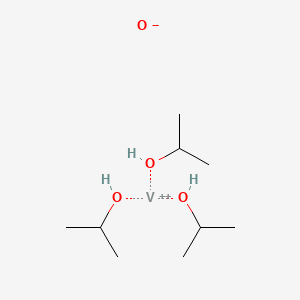

Triisopropoxyvanadium(v)oxide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C9H24O4V |

|---|---|

Molecular Weight |

247.23 g/mol |

IUPAC Name |

oxygen(2-);propan-2-ol;vanadium(2+) |

InChI |

InChI=1S/3C3H8O.O.V/c3*1-3(2)4;;/h3*3-4H,1-2H3;;/q;;;-2;+2 |

InChI Key |

OMDPSZJSEZKXSY-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)O.CC(C)O.CC(C)O.[O-2].[V+2] |

Origin of Product |

United States |

Foundational & Exploratory

Triisopropoxyvanadium(V) Oxide: A Technical Guide for Researchers and Drug Development Professionals

An In-depth Overview of the Chemical Properties, Synthesis, and Catalytic Applications of a Versatile Vanadium Compound.

Triisopropoxyvanadium(V) oxide, also known as vanadium(V) oxytriisopropoxide, is an organometallic compound with the chemical formula OV[OCH(CH₃)₂]₃. This moisture-sensitive, flammable liquid is a versatile reagent and catalyst precursor with significant applications in organic synthesis and materials science. This technical guide provides a comprehensive overview of its chemical properties, experimental protocols, and catalytic mechanisms, tailored for researchers, scientists, and professionals in drug development.

Core Chemical and Physical Properties

Triisopropoxyvanadium(V) oxide is a colorless to pale yellow or orange-yellow liquid. It is miscible with organic solvents such as toluene, hexane (B92381), and isopropanol (B130326) but is insoluble in water. The compound is sensitive to moisture and air, necessitating handling and storage under an inert atmosphere.

Quantitative Data Summary

| Property | Value |

| CAS Number | 5588-84-1 |

| Molecular Formula | C₉H₂₁O₄V |

| Molecular Weight | 244.20 g/mol |

| Appearance | Colorless to pale yellow-orange liquid |

| Melting Point | -11 °C to -14 °C |

| Boiling Point | 80-82 °C at 2 mmHg |

| Density | 1.035 g/mL at 25 °C |

| Refractive Index | n20/D 1.479 |

| Flash Point | 45 °C (113 °F) |

Experimental Protocols

Synthesis of Triisopropoxyvanadium(V) Oxide

A common method for the laboratory synthesis of triisopropoxyvanadium(V) oxide involves the alcoholysis of vanadyl trichloride (B1173362) (VOCl₃) with isopropanol. The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon) due to the moisture sensitivity of the reactants and products.

Materials:

-

Vanadyl trichloride (VOCl₃)

-

Anhydrous isopropanol

-

Anhydrous, non-polar solvent (e.g., hexane or toluene)

-

Anhydrous ammonia (B1221849) or a suitable amine (for scavenging HCl)

-

Schlenk line or glovebox for inert atmosphere operations

-

Distillation apparatus

Procedure:

-

Under a positive pressure of inert gas, dissolve vanadyl trichloride in a suitable anhydrous, non-polar solvent in a Schlenk flask.

-

Cool the solution in an ice bath.

-

Slowly add a stoichiometric excess of anhydrous isopropanol to the cooled solution with vigorous stirring. The reaction is exothermic and will produce hydrogen chloride (HCl) gas.

-

To neutralize the HCl produced, bubble anhydrous ammonia gas through the reaction mixture or add a stoichiometric amount of a non-coordinating base like pyridine. This will precipitate ammonium (B1175870) chloride.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours to ensure complete reaction.

-

Filter the mixture under inert atmosphere to remove the ammonium chloride precipitate.

-

The solvent and any excess isopropanol are removed from the filtrate under reduced pressure.

-

The resulting crude triisopropoxyvanadium(V) oxide is then purified by vacuum distillation to yield a colorless to pale yellow liquid.

Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum will show characteristic signals for the isopropoxy groups. A septet for the methine proton (CH) and a doublet for the methyl protons (CH₃) are expected.

-

¹³C NMR: The carbon NMR spectrum will show two distinct signals corresponding to the methine and methyl carbons of the isopropoxy ligands.

-

⁵¹V NMR: Vanadium-51 NMR spectroscopy is a powerful tool for characterizing vanadium complexes. For triisopropoxyvanadium(V) oxide, a single sharp resonance is expected, with a chemical shift that is characteristic of a V(V) center in a tetrahedral or distorted tetrahedral environment.

Infrared (IR) Spectroscopy: The IR spectrum of triisopropoxyvanadium(V) oxide will exhibit characteristic absorption bands. A strong band around 1000-1040 cm⁻¹ is typically assigned to the V=O stretching vibration. Other significant bands will be present corresponding to the C-O and C-H stretching and bending vibrations of the isopropoxy ligands.

Catalytic Applications and Mechanisms

Triisopropoxyvanadium(V) oxide is a widely used catalyst and catalyst precursor, particularly in oxidation reactions. It is valued for its ability to catalyze a variety of transformations, including the oxidation of alcohols and the epoxidation of alkenes.

Oxidation of Alcohols

Triisopropoxyvanadium(V) oxide can catalyze the aerobic oxidation of alcohols to aldehydes and ketones. The general mechanism is believed to involve the formation of a vanadium(V) alkoxide intermediate, followed by a redox cycle.

Proposed Catalytic Cycle:

-

Ligand Exchange: The alcohol substrate coordinates to the vanadium center, displacing one of the isopropoxy groups to form a vanadium(V) alkoxide intermediate.

-

Redox Reaction: The vanadium(V) center is reduced to vanadium(IV) as the alcohol is oxidized to the corresponding aldehyde or ketone.

-

Re-oxidation: The reduced vanadium(IV) species is then re-oxidized back to the active vanadium(V) state by an oxidant, such as molecular oxygen or a peroxide, completing the catalytic cycle.

dot

Caption: Proposed catalytic cycle for the oxidation of alcohols by triisopropoxyvanadium(V) oxide.

Experimental Workflow for Catalytic Oxidation

The following provides a general workflow for conducting a catalytic oxidation of an alcohol using triisopropoxyvanadium(V) oxide.

dot

Caption: General experimental workflow for the catalytic oxidation of an alcohol.

Safety and Handling

Triisopropoxyvanadium(V) oxide is a flammable liquid and vapor. It is harmful if swallowed or inhaled and causes skin and serious eye irritation. It is also moisture-sensitive and should be handled in a well-ventilated area, preferably in a fume hood or glovebox, using appropriate personal protective equipment, including safety goggles, gloves, and a lab coat. Store in a cool, dry, well-ventilated area away from heat, sparks, and open flames, under an inert atmosphere.

Conclusion

Triisopropoxyvanadium(V) oxide is a valuable and versatile compound for chemical synthesis and materials science. Its well-defined chemical properties and catalytic activity in oxidation reactions make it a subject of ongoing research and an important tool for synthetic chemists. Proper handling and an understanding of its reactivity are crucial for its safe and effective use in the laboratory. This guide provides a foundational understanding for researchers and professionals working with this powerful reagent.

An In-depth Technical Guide to the Molecular Structure of Triisopropoxyvanadium(V) Oxide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties, and characterization of triisopropoxyvanadium(V) oxide. This organometallic compound, a key precursor in materials science and catalysis, is detailed through quantitative data, experimental protocols, and logical workflow diagrams.

Introduction

Triisopropoxyvanadium(V) oxide, also known as vanadium(V) oxytriisopropoxide or VTIP, is an organovanadium compound with the chemical formula OV[OCH(CH₃)₂]₃.[1][2] In this molecule, the vanadium atom is in its highest +5 oxidation state, forming a stable, monomeric complex.[2] It typically presents as a colorless to pale yellow liquid and is notable for its high reactivity, particularly its sensitivity to moisture.[2][3] Its volatility and controlled decomposition make it an indispensable precursor for the synthesis of vanadium oxides (e.g., V₂O₅) and other vanadium-based materials through techniques like chemical vapor deposition (CVD), atomic layer deposition (ALD), and sol-gel processes.[1][4] These materials are critical in applications ranging from catalysis in industrial processes, such as the production of sulfuric acid, to the development of advanced electronic components, sensors, and energy storage solutions.[1][2]

Molecular Structure and Bonding

The core of triisopropoxyvanadium(V) oxide features a central vanadium atom coordinated to one terminal oxo ligand (=O) and three isopropoxide ligands (-O-i-Pr). The molecule is diamagnetic.[5] The geometry around the vanadium center is generally considered to be a distorted tetrahedron.

Quantitative Structural and Physical Data

The known physical properties and approximate structural parameters are summarized in the tables below.

Table 1: Physical and Chemical Properties of Triisopropoxyvanadium(V) Oxide

| Property | Value | Reference(s) |

| Chemical Formula | C₉H₂₁O₄V | [3][4] |

| Molecular Weight | 244.20 g/mol | [2][3] |

| Appearance | Colorless to pale yellow-orange liquid | [2][4] |

| Melting Point | -11 °C | [3][4] |

| Boiling Point | 80-82 °C @ 2 mmHg | [3][4] |

| Density | 1.035 g/mL at 25 °C | [3][4] |

| Refractive Index (n²⁰/D) | 1.479 | [3][4] |

| Solubility | Miscible with toluene, hexane, isopropanol (B130326) | [4] |

| CAS Number | 5588-84-1 | [2][3] |

Table 2: Representative Structural Parameters for the VO(O-i-Pr)₃ Core

Note: Data is based on the structurally characterized derivative [VO(OiPr)L] and serves as a close approximation. Definitive data for VO(O-i-Pr)₃ is not available.

| Parameter | Bond / Angle | Typical Value | Reference |

| Bond Length | V=O (vanadyl) | ~1.61 Å | |

| Bond Length | V-O (isopropoxide) | ~1.78 - 1.80 Å | |

| Bond Angle | O(alkoxide)-V-O(alkoxide) | ~119.6° |

Spectroscopic Characterization

The molecular structure of triisopropoxyvanadium(V) oxide is routinely confirmed using a combination of NMR and vibrational spectroscopy techniques.

NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for characterizing this compound.

-

¹H and ¹³C NMR: Proton and Carbon-13 NMR spectra are used to confirm the presence and integrity of the isopropoxide ligands. The spectra typically show a doublet for the six methyl protons and a septet for the single methine proton, characteristic of the isopropyl group.

-

⁵¹V NMR: Vanadium-51 NMR is highly sensitive to the oxidation state and coordination environment of the vanadium center.[6] For triisopropoxyvanadium(V) oxide, the ⁵¹V chemical shift is reported to be approximately -629 ppm relative to the VOCl₃ standard.[7] It is important to note that the ⁵¹V nucleus (spin I = 7/2) is quadrupolar, which results in relatively broad signal linewidths even in small, symmetric molecules.[6][7]

Vibrational Spectroscopy (FTIR & Raman)

Infrared (IR) and Raman spectroscopies are used to identify the characteristic vibrational modes of the molecule.

-

V=O Stretch: The most prominent feature in the vibrational spectrum is the intense band corresponding to the V=O (vanadyl) stretching mode. For pentavalent vanadyl compounds, this stretch typically appears in the 950 - 1040 cm⁻¹ region.[8][9][10]

-

V-O-C and C-O Stretches: Vibrations corresponding to the V-O-C single bonds and the C-O bonds of the isopropoxide ligands are expected in the fingerprint region, typically between 800 and 1170 cm⁻¹.[11]

Experimental Protocols

All handling and reactions should be performed under an inert atmosphere (e.g., argon or nitrogen) using Schlenk line or glovebox techniques, as the compound is highly sensitive to air and moisture.[2]

Synthesis Protocol: Alcoholysis of Vanadyl Trichloride (B1173362)

Triisopropoxyvanadium(V) oxide is efficiently prepared by the alcoholysis of vanadyl trichloride (VOCl₃).[5]

-

Reaction Setup: A three-neck round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas bubbler to vent HCl byproduct through an oil bath. The entire apparatus is flame-dried under vacuum and backfilled with argon.

-

Reagents: A solution of anhydrous isopropanol (3.1 equivalents) in a dry, inert solvent (e.g., hexane) is prepared and loaded into the dropping funnel. A solution of vanadyl trichloride (1.0 equivalent) in the same solvent is charged into the reaction flask and cooled in an ice bath.

-

Reaction: The isopropanol solution is added dropwise to the stirred VOCl₃ solution over 1-2 hours. During the addition, hydrogen chloride gas will evolve.

-

Completion: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then gently refluxed for 2-3 hours to ensure the reaction goes to completion.

-

Workup: The reaction mixture is cooled, and any solid byproducts are removed by filtration under inert atmosphere.

-

Purification: The solvent is removed from the filtrate under reduced pressure. The resulting crude product is then purified by vacuum distillation to yield pure triisopropoxyvanadium(V) oxide as a pale yellow liquid.

Characterization Protocol: FTIR Spectroscopy

-

Sample Preparation: Due to its moisture sensitivity, the sample must be prepared in a glovebox. A small drop of the liquid is placed between two dry potassium bromide (KBr) or sodium chloride (NaCl) salt plates.

-

Data Acquisition: The plates are sealed in a demountable cell holder and quickly transferred to the spectrometer.

-

Analysis: The infrared spectrum is recorded, typically from 4000 to 400 cm⁻¹. The spectrum should be analyzed for the characteristic V=O stretch (approx. 950-1040 cm⁻¹) and the V-O-C/C-O stretches of the isopropoxide ligands.

Visualizations of Experimental Workflows

The following diagrams illustrate key logical and experimental workflows related to triisopropoxyvanadium(V) oxide.

Caption: Logical workflow for the synthesis and characterization of VO(O-i-Pr)₃.

Caption: Experimental workflow for sol-gel synthesis of V₂O₅ nanomaterials.

References

- 1. ProChem, Inc. Vanadium (V) Triisopropoxide Oxide - High-Purity Precursor for Catalysts [prochemonline.com]

- 2. Vanadium(V) oxytriisopropoxide | VTIP | OV[OCH(CH3)2]3 – Ereztech [ereztech.com]

- 3. TRIISOPROPOXYVANADIUM(V) OXIDE | 5588-84-1 [chemicalbook.com]

- 4. lookchem.com [lookchem.com]

- 5. Vanadyl isopropoxide - Wikipedia [en.wikipedia.org]

- 6. (V) Vanadium NMR [chem.ch.huji.ac.il]

- 7. Vanadium-51 nuclear magnetic resonance - Wikipedia [en.wikipedia.org]

- 8. rsc.org [rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

An In-depth Technical Guide to the Synthesis of Triisopropoxyvanadium(V) Oxide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of triisopropoxyvanadium(V) oxide, also known as vanadyl isopropoxide or VO(O-i-Pr)₃. This versatile organometallic compound is a crucial precursor in the fields of materials science and catalysis, with applications in the development of vanadium oxides for electronics, energy storage, and as a catalyst in organic synthesis.[1][2] This document details established experimental protocols, presents quantitative data in a clear, tabular format, and includes visualizations of the synthesis workflows.

Core Concepts and Applications

Triisopropoxyvanadium(V) oxide is a yellow, volatile liquid that is highly sensitive to air and moisture.[3] Its utility stems from its high reactivity and ability to serve as a soluble source of vanadium in the +5 oxidation state.[4] Key applications include:

-

Precursor for Vanadium Oxides: It is widely used in Chemical Vapor Deposition (CVD) and Atomic Layer Deposition (ALD) to create thin films of vanadium oxides with controlled properties.[5][6]

-

Catalysis: It serves as a catalyst or catalyst precursor in various organic reactions, including oxidations and polymerizations.[1][7]

-

Materials Science: It is a building block for the synthesis of advanced materials such as ceramics and composites.[6]

-

Energy Storage: Vanadium oxides derived from this precursor are utilized in the development of high-performance batteries and supercapacitors.[5]

Synthesis Protocols

Two primary methods for the synthesis of triisopropoxyvanadium(V) oxide are detailed below, starting from different vanadium precursors.

Method 1: From Vanadium Trichloride (B1173362) (VCl₃)

This method involves the reaction of vanadium trichloride with isopropanol (B130326). The triisopropoxyvanadium(V) oxide is formed as an intermediate which can then be used for further reactions, such as the synthesis of vanadium(V) oxide.[2]

Experimental Protocol:

-

Reaction Setup: In a 500 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 0.25 g of vanadium trichloride (VCl₃) and 25 mL of isopropanol.

-

Reaction: Heat the mixture to 82°C and reflux for six hours with continuous stirring. The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon) due to the moisture sensitivity of the product.

-

Intermediate Product: The resulting solution contains triisopropoxyvanadium(V) oxide. For the isolation of the pure compound, further purification would be required, typically involving distillation under reduced pressure.

Note: This protocol is adapted from a procedure focused on the subsequent synthesis of V₂O₅. For isolation of pure triisopropoxyvanadium(V) oxide, the reaction would be followed by filtration to remove any solid byproducts and then vacuum distillation of the filtrate.

Method 2: From Vanadyl Trichloride (VOCl₃)

This is a widely cited method for the preparation of triisopropoxyvanadium(V) oxide, involving the alcoholysis of vanadyl trichloride.[3]

Reaction Scheme:

VOCl₃ + 3 i-PrOH → VO(O-i-Pr)₃ + 3 HCl

Experimental Protocol:

Quantitative Data

The following tables summarize the key quantitative data for triisopropoxyvanadium(V) oxide.

Table 1: Physical and Chemical Properties

| Property | Value | Reference(s) |

| Chemical Formula | C₉H₂₁O₄V | [4][8] |

| Molecular Weight | 244.20 g/mol | [4][8] |

| Appearance | Colorless to yellow-orange liquid | [8] |

| Melting Point | -11 to -14 °C | [4] |

| Boiling Point | 80-82 °C at 2 mmHg | [8] |

| Density | 1.035 g/mL at 25 °C | [8] |

| Refractive Index (n₂₀/D) | 1.479 | [8] |

| Solubility | Miscible with toluene, hexane, and isopropanol | [8] |

| Sensitivity | Air and moisture sensitive | [3] |

Table 2: Spectroscopic Data

| Spectroscopic Technique | Peak/Signal (ppm or cm⁻¹) | Assignment/Interpretation | Reference(s) |

| ¹H NMR (Solid-state) | 1.2, 1.4 | Methyl protons of isopropoxide ligands | [9][10] |

| 4.3, 5.5 | Methine protons of isopropoxide ligands | [9][10] | |

| ¹³C NMR (Solid-state) | 23 | Methyl carbons of isopropoxide ligands | [9][10] |

| 67, 85 | Methine carbons of isopropoxide ligands | [9][10] | |

| FT-IR (cm⁻¹) | ~2970-2878 | C-H stretching vibrations of isopropoxide ligands | [10] |

| ~1467, 1384, 1371 | C-H bending vibrations of isopropoxide ligands | [10] | |

| 1161, 1128 | C-O stretching vibrations | [2] | |

| ~1000 | V=O stretching vibration | [2] | |

| 999, 950, 815 | V-O-C stretching and bending vibrations | [2] |

Note: The NMR data is from a study where the compound was grafted onto a silica (B1680970) surface, which may influence the chemical shifts.

Mandatory Visualizations

The following diagrams illustrate the synthesis workflow and the chemical structure of triisopropoxyvanadium(V) oxide.

Caption: Synthesis workflow for triisopropoxyvanadium(V) oxide from vanadium trichloride.

Caption: General reaction scheme for the synthesis from vanadyl trichloride.

References

- 1. Vanadium(V) triisopropoxide oxide, 96% 500 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. researchgate.net [researchgate.net]

- 4. Vanadium(V) triisopropoxide oxide | C9H24O4V | CID 79702 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. ProChem, Inc. Vanadium (V) Triisopropoxide Oxide - High-Purity Precursor for Catalysts [prochemonline.com]

- 6. chemimpex.com [chemimpex.com]

- 7. guidechem.com [guidechem.com]

- 8. TRIISOPROPOXYVANADIUM(V) OXIDE | 5588-84-1 [chemicalbook.com]

- 9. DSpace [repository.kaust.edu.sa]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to Triisopropoxyvanadium(V) Oxide

CAS Number: 5588-84-1

This technical guide provides a comprehensive overview of triisopropoxyvanadium(V) oxide, a versatile organometallic compound with significant applications in research and industry. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its properties, synthesis, experimental protocols, and its role in biological signaling pathways.

Core Chemical and Physical Properties

Triisopropoxyvanadium(V) oxide, also known as vanadium(V) oxytriisopropoxide or VTIP, is a pale yellow to orange liquid at room temperature.[1] It is a valuable precursor in the synthesis of vanadium oxides and serves as a catalyst in various organic transformations. The compound is sensitive to moisture and should be handled under an inert atmosphere.[1][2]

Quantitative Data Summary

The key physical and chemical properties of triisopropoxyvanadium(V) oxide are summarized in the table below for easy reference.

| Property | Value | References |

| CAS Number | 5588-84-1 | [1][2] |

| Molecular Formula | C₉H₂₁O₄V | [1][2] |

| Molecular Weight | 244.20 g/mol | [2] |

| Appearance | Pale yellow-orange/Liquid | [1] |

| Density | 1.035 g/mL at 25 °C | [1] |

| Melting Point | -11 °C | [1] |

| Boiling Point | 80-82 °C at 2 mmHg | [1] |

| Flash Point | 113 °F (45 °C) | [1][3] |

| Refractive Index (n20/D) | 1.479 | [1] |

| Solubility | Miscible with toluene (B28343), hexane, and isopropanol (B130326). Decomposes in water. | [1][3] |

| 51V NMR Chemical Shift (vs. VOCl₃) | -629 ppm | [4] |

Synthesis and Handling

While triisopropoxyvanadium(V) oxide is commercially available, it can be synthesized in the laboratory. A general approach involves the reaction of a vanadium(V) source with isopropanol.

Illustrative Synthesis Workflow

The synthesis of triisopropoxyvanadium(V) oxide can be conceptually understood as the esterification of vanadic acid with isopropanol. A common laboratory-scale synthesis involves the reaction of vanadium pentoxide with isopropanol in a suitable solvent, followed by removal of water to drive the equilibrium towards the product.

Handling and Storage Precautions

Triisopropoxyvanadium(V) oxide is moisture-sensitive and will hydrolyze upon contact with water or humid air. It is also flammable.[1] Therefore, it should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) in a cool, dry, and well-ventilated area away from sources of ignition. All handling should be performed in a glovebox or under a stream of inert gas.

Experimental Protocols

Triisopropoxyvanadium(V) oxide is a versatile reagent and catalyst. The following sections provide detailed methodologies for some of its key applications.

Catalytic Oxidation of Alcohols

Triisopropoxyvanadium(V) oxide can catalyze the oxidation of alcohols to aldehydes and ketones.[2] The following protocol is a representative example for the oxidation of benzyl (B1604629) alcohol to benzaldehyde (B42025).

Objective: To synthesize benzaldehyde via the catalytic oxidation of benzyl alcohol using triisopropoxyvanadium(V) oxide.

Materials:

-

Triisopropoxyvanadium(V) oxide (CAS 5588-84-1)

-

Benzyl alcohol

-

tert-Butyl hydroperoxide (TBHP), 70% in water

-

Toluene (anhydrous)

-

Sodium bicarbonate (saturated aqueous solution)

-

Magnesium sulfate (B86663) (anhydrous)

-

Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator.

Procedure:

-

To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add benzyl alcohol (5.41 g, 50 mmol) and anhydrous toluene (20 mL).

-

Add triisopropoxyvanadium(V) oxide (0.244 g, 1 mmol, 2 mol%) to the solution.

-

Slowly add tert-butyl hydroperoxide (7.7 g of 70% solution, 60 mmol) to the reaction mixture while stirring.

-

Heat the mixture to 80 °C and maintain it under reflux with vigorous stirring for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (30 mL).

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with toluene (2 x 20 mL).

-

Combine the organic layers, wash with brine (20 mL), and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

-

Purify the crude product by vacuum distillation to obtain pure benzaldehyde.

Sol-Gel Synthesis of Vanadium Pentoxide (V₂O₅) Nanoparticles

Triisopropoxyvanadium(V) oxide is a common precursor for the sol-gel synthesis of vanadium oxide nanomaterials.[5][6] This method allows for the formation of nanostructured materials with controlled morphology.

Objective: To synthesize V₂O₅ nanoparticles via a sol-gel method using triisopropoxyvanadium(V) oxide.

Materials:

-

Triisopropoxyvanadium(V) oxide (CAS 5588-84-1)

-

Isopropanol (anhydrous)

-

Deionized water

-

Beaker, magnetic stirrer, petri dish, tube furnace.

Procedure:

-

In a dry beaker under an inert atmosphere, dissolve triisopropoxyvanadium(V) oxide (2.44 g, 10 mmol) in anhydrous isopropanol (50 mL).

-

While stirring vigorously, slowly add a mixture of deionized water (0.54 mL, 30 mmol) and isopropanol (10 mL) dropwise to the vanadium precursor solution. The molar ratio of water to alkoxide is critical for controlling the hydrolysis and condensation rates.

-

Continue stirring the solution for 2 hours at room temperature. A gel will gradually form.

-

Pour the resulting gel into a petri dish and allow it to age at room temperature for 24 hours.

-

Dry the aged gel in an oven at 80 °C for 12 hours to obtain a xerogel.

-

Grind the xerogel into a fine powder.

-

Calcination: Place the powder in a ceramic boat and heat it in a tube furnace under a flow of air. Ramp the temperature to 500 °C at a rate of 5 °C/min and hold for 2 hours to obtain crystalline V₂O₅ nanoparticles.

Role in Drug Development and Biological Signaling

Vanadium compounds, including those derived from triisopropoxyvanadium(V) oxide, have garnered interest in drug development, particularly in cancer therapy. Their biological activity is often attributed to their ability to modulate various cellular signaling pathways.

Modulation of the MAPK/ERK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is a crucial signaling cascade that regulates cell proliferation, differentiation, and survival. Dysregulation of this pathway is a hallmark of many cancers. Vanadium compounds have been shown to affect the MAPK/ERK pathway, leading to cell cycle arrest and apoptosis in cancer cells. One of the proposed mechanisms involves the generation of reactive oxygen species (ROS), which can influence the phosphorylation status of key proteins in the pathway.

Induction of Apoptosis

Apoptosis, or programmed cell death, is a vital process for removing damaged or unwanted cells. Many anticancer therapies aim to induce apoptosis in tumor cells. Vanadium compounds have been demonstrated to trigger apoptosis through both intrinsic and extrinsic pathways. A key mechanism involves the generation of ROS, leading to mitochondrial dysfunction, the release of cytochrome c, and the subsequent activation of caspases, which are the executioners of apoptosis. Vanadium compounds can also influence the expression of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins.

Spectroscopic Characterization

⁵¹V Nuclear Magnetic Resonance (NMR) Spectroscopy

⁵¹V NMR is a powerful technique for characterizing vanadium-containing compounds. Triisopropoxyvanadium(V) oxide exhibits a characteristic chemical shift at approximately -629 ppm relative to the standard VOCl₃.[4] This distinct chemical shift can be used to identify the compound and monitor its reactions.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of triisopropoxyvanadium(V) oxide is expected to show characteristic absorption bands corresponding to the various functional groups present in the molecule. Key vibrational modes include:

-

V=O stretch: A strong band is expected in the region of 950-1050 cm⁻¹.

-

V-O-C stretch: Bands corresponding to the stretching of the vanadium-isopropoxy single bonds are expected in the 500-700 cm⁻¹ region.

-

C-H stretch and bend: Vibrations associated with the isopropyl groups will appear in their characteristic regions (around 2800-3000 cm⁻¹ for C-H stretching and 1300-1500 cm⁻¹ for C-H bending).

Safety Information

Triisopropoxyvanadium(V) oxide is a flammable liquid and vapor. It is harmful if swallowed, in contact with skin, or inhaled, and causes skin and serious eye irritation. It may also cause respiratory irritation. The compound is moisture-sensitive.[7] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated fume hood. For detailed safety information, please refer to the Safety Data Sheet (SDS).

References

- 1. cs.gordon.edu [cs.gordon.edu]

- 2. Vanadium(V) oxytriisopropoxide | VTIP | OV[OCH(CH3)2]3 – Ereztech [ereztech.com]

- 3. ProChem, Inc. Vanadium (V) Triisopropoxide Oxide - High-Purity Precursor for Catalysts [prochemonline.com]

- 4. Vanadium-51 nuclear magnetic resonance - Wikipedia [en.wikipedia.org]

- 5. Tailoring Physicochemical Properties of V2O5 Nanostructures: Influence of Solvent Type in Sol-Gel Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. TRIISOPROPOXYVANADIUM(V) OXIDE | 5588-84-1 [chemicalbook.com]

An In-depth Technical Guide to Triisopropoxyvanadium(V) Oxide: Safety, Handling, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive safety data, experimental protocols, and an overview of the applications of triisopropoxyvanadium(V) oxide (VOTO), a versatile organometallic compound. With its increasing use in catalysis and materials science, a thorough understanding of its properties and safe handling is crucial for researchers in both academic and industrial settings, including those in the field of drug development who may utilize it for the synthesis of complex molecular architectures.

Chemical and Physical Properties

Triisopropoxyvanadium(V) oxide is a colorless to pale yellow or gold-colored liquid.[1][2][3] It is recognized for its utility as a precursor in various chemical transformations due to its reactivity and solubility in common organic solvents.[2]

| Property | Value | Source(s) |

| Chemical Formula | C₉H₂₁O₄V | [1] |

| Molecular Weight | 244.2 g/mol | [2] |

| CAS Number | 5588-84-1 | [1][4] |

| EC Number | 226-997-4 | [1][4] |

| Appearance | Pale yellow to deep yellow clear liquid | [1] |

| Odor | Alcoholic | [1] |

| Melting Point | -2°C to -11°C | [1][2] |

| Boiling Point | 80-82 °C @ 2 mm Hg | [2][5] |

| Flash Point | 44 °C / 111.2 °F to 70°C | [1][6] |

| Density | 1.035 - 1.04 g/mL at 25 °C | [1][2] |

| Vapor Pressure | 0.1 kPa @ 60°C | [1] |

| Solubility | Miscible with toluene, hexane, and isopropanol. Reacts with water. | [2][4] |

| Stability | Stable in sealed containers. Moisture-sensitive; reacts rapidly with water or moist air. | [4][7] |

Hazard Identification and Safety Information

Triisopropoxyvanadium(V) oxide is classified as a hazardous substance. It is a flammable liquid and vapor and can cause skin, eye, and respiratory irritation.[4][6][8] Ingestion may be harmful.[4]

| Hazard Class | GHS Classification |

| Flammable liquids | Category 3 |

| Skin corrosion/irritation | Category 2 |

| Serious eye damage/eye irritation | Category 2A |

| Specific target organ toxicity (single exposure) | Category 3 (Respiratory system) |

| Acute toxicity (oral, dermal, inhalation) | Category 4 |

Hazard Statements:

-

H226: Flammable liquid and vapor.[8]

-

Harmful if swallowed, in contact with skin, or if inhaled.[3][6]

Safe Handling and Storage

Proper handling and storage procedures are essential to minimize risks associated with triisopropoxyvanadium(V) oxide.

Handling:

-

Handle under a dry, inert atmosphere (e.g., nitrogen or argon).[8]

-

Use in a well-ventilated area, preferably in a chemical fume hood.[6][8]

-

Do not breathe vapors or mist.[4]

-

Keep away from heat, sparks, open flames, and other ignition sources.[4][6]

-

Use non-sparking tools and take precautionary measures against static discharge.[4][6]

-

Ground and bond containers and receiving equipment.[4]

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[4][6] In situations where inhalation of vapors is possible, a NIOSH-certified organic vapor respirator is recommended.[4]

Storage:

-

Keep containers tightly sealed to prevent contact with moisture and air.[4][7][8]

-

Store locked up.[4]

-

Incompatible materials include water, moist air, and strong oxidizing agents.[4][6]

First Aid and Emergency Procedures

In the event of exposure or an emergency, follow these first-aid measures and procedures.

| Exposure Route | First Aid Measures |

| Inhalation | Remove the individual to fresh air and keep them at rest in a comfortable breathing position. Seek medical advice if feeling unwell.[4] If not breathing, provide artificial respiration.[6] |

| Skin Contact | Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water.[4] Get medical attention if skin irritation persists.[4][6] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, removing contact lenses if present and easy to do.[4] Continue rinsing and seek medical attention.[4] |

| Ingestion | Do NOT induce vomiting. Clean the mouth with water and drink plenty of water afterward.[6] Never give anything by mouth to an unconscious person.[4] Seek immediate medical attention.[4] |

Fire-Fighting Measures:

-

Suitable Extinguishing Media: Water spray, foam, carbon dioxide, or dry chemical.[4] Water mist can be used to cool closed containers.[6]

-

Unsuitable Extinguishing Media: Do not use a straight stream of water.[4]

-

Specific Hazards: Flammable liquid and vapor.[4] Vapors may form explosive mixtures with air and can travel to an ignition source and flash back.[6] Containers may explode when heated.[6] Hazardous combustion products include carbon monoxide, carbon dioxide, and heavy metal oxides.[6]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[4][6]

Accidental Release Measures:

-

Evacuate unnecessary personnel and eliminate all ignition sources.[4]

-

Ensure adequate ventilation.[1]

-

Wear appropriate personal protective equipment.[4]

-

Contain the spill using an inert absorbent material (e.g., sand, diatomite, acid binders).[1][8]

-

Collect the absorbed material into a suitable, closed container for disposal.[6]

-

Do not allow the material to enter drains or waterways.[1][6]

Applications in Research and Development

Triisopropoxyvanadium(V) oxide is a valuable reagent in both materials science and organic synthesis, with indirect applications in drug development.

Materials Science: Precursor for Vanadium Oxide Thin Films

VOTO is a common precursor for the deposition of vanadium oxide thin films using techniques like Atomic Layer Deposition (ALD).[9] These films have applications in electronics, sensors, and energy storage devices.[9]

Experimental Protocol: Atomic Layer Deposition of Vanadium Oxide

This protocol provides a general methodology for the ALD of vanadium oxide thin films using triisopropoxyvanadium(V) oxide as the precursor.

-

Precursor Handling: Heat the triisopropoxyvanadium(V) oxide container to 60 °C to achieve a vapor pressure of approximately 0.63 Torr.[8]

-

Deposition Cycle:

-

Introduce a pulse of triisopropoxyvanadium(V) oxide vapor into the ALD reactor.

-

Purge the reactor with an inert gas (e.g., nitrogen) to remove any unreacted precursor and byproducts.

-

Introduce a pulse of an oxidizing agent, such as water vapor or oxygen plasma.[10]

-

Purge the reactor again with the inert gas.

-

-

Film Growth: Repeat the deposition cycle until the desired film thickness is achieved. The growth rate is typically in the range of 0.2-0.32 Å/cycle.[3][8]

-

Post-Deposition Annealing: The as-deposited films may be amorphous.[10] Post-annealing at elevated temperatures (e.g., 400-500 °C) can be performed to crystallize the film into desired phases such as V₂O₅.[10]

Organic Synthesis: Catalyst for Asymmetric Epoxidation

Vanadium complexes, often generated in situ from precursors like triisopropoxyvanadium(V) oxide, are effective catalysts for the asymmetric epoxidation of allylic and homoallylic alcohols.[4] This reaction is of significant interest in drug development as it provides access to chiral epoxides, which are versatile building blocks for the synthesis of complex, biologically active molecules.[4][6]

General Experimental Protocol for Vanadium-Catalyzed Asymmetric Epoxidation:

While specific conditions vary depending on the substrate and chiral ligand, a general procedure is as follows:

-

Catalyst Preparation: A vanadium precursor, such as triisopropoxyvanadium(V) oxide or VO(acac)₂, is mixed with a chiral ligand (e.g., a bishydroxamic acid derivative) in a suitable solvent like toluene.[4][6]

-

Reaction Setup: The allylic or homoallylic alcohol substrate is added to the catalyst mixture under an inert atmosphere.

-

Oxidant Addition: An oxidant, typically an aqueous solution of tert-butyl hydroperoxide (TBHP) or cumene (B47948) hydroperoxide (CHP), is added to initiate the epoxidation.[4][6]

-

Reaction Monitoring: The reaction is stirred at a specific temperature (often room temperature) and monitored by techniques like TLC or GC until the starting material is consumed.

-

Work-up and Purification: The reaction is quenched, and the chiral epoxide product is isolated and purified using standard techniques such as column chromatography.

Biological Relevance of Vanadium Compounds

While triisopropoxyvanadium(V) oxide itself is not directly used as a therapeutic agent, the broader class of vanadium compounds has garnered attention for its diverse biological activities. Vanadium compounds have been investigated for their potential in the treatment of diabetes, cancer, and parasitic diseases.[4] Their biological effects are often attributed to the ability of vanadate (B1173111) to mimic phosphate, thereby interacting with various enzymes such as ATPases and phosphatases, and influencing cellular signaling pathways.[4]

It is important to note that the biological activity of vanadium is highly dependent on its oxidation state and coordination environment. The use of VOTO in synthesizing specific organic molecules for drug discovery allows for precise control over the molecular architecture, which in turn can be tailored for specific biological targets.

Conclusion

Triisopropoxyvanadium(V) oxide is a valuable and versatile chemical for researchers in materials science and organic synthesis. Its utility as a precursor for thin films and as a catalyst for important transformations like asymmetric epoxidation highlights its significance. However, its hazardous properties necessitate strict adherence to safety protocols. By understanding its chemical properties, hazards, and handling requirements, researchers can safely harness the potential of this compound in their scientific endeavors, including the development of novel materials and the synthesis of next-generation pharmaceuticals.

References

- 1. Asymmetric epoxidation of allylic alcohols catalyzed by vanadium-binaphthylbishydroxamic Acid complex. | Semantic Scholar [semanticscholar.org]

- 2. Vanadium-catalyzed asymmetric epoxidation of allylic alcohols in water - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Atomic Layer Deposition (ALD) of Vanadium Oxide Thin Films | Özçelik | Turkish Journal of Electromechanics and Energy [scienceliterature.com]

- 4. Vanadium Catalyzed Asymmetric Epoxidation of Homoallylic Alcohols - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chemimpex.com [chemimpex.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. scienceliterature.com [scienceliterature.com]

- 9. ProChem, Inc. Vanadium (V) Triisopropoxide Oxide - High-Purity Precursor for Catalysts [prochemonline.com]

- 10. researchgate.net [researchgate.net]

A Technical Guide to the Physical Properties of Vanadium(V) Oxytriisopropoxide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physical properties of vanadium(V) oxytriisopropoxide. It includes a summary of its quantitative physical data, detailed experimental protocols for property determination, and a logical workflow illustrating its application in the synthesis of biologically active compounds.

Core Physical and Chemical Properties

Vanadium(V) oxytriisopropoxide, with the chemical formula OV[OCH(CH₃)₂]₃, is an organometallic compound where vanadium is in its +5 oxidation state.[1] It is a versatile precursor for the synthesis of vanadium oxides and other vanadium-containing compounds due to its high reactivity and volatility.[2] This compound is typically a colorless to yellow-green or gold liquid and is sensitive to moisture, necessitating handling and storage under inert atmospheric conditions.[1]

Quantitative Physical Data

The physical properties of vanadium(V) oxytriisopropoxide have been reported across various sources. The following table summarizes these key quantitative data points. It is important to note the variations in reported values, particularly for boiling and melting points, which can be attributed to different measurement conditions (e.g., pressure) and sample purity.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₂₁O₄V | [1][3] |

| Linear Formula | OV[OCH(CH₃)₂]₃ | [4] |

| Molecular Weight | 244.20 g/mol | [1][3] |

| Appearance | Colorless to yellow-green or gold liquid | [1] |

| Density | 1.035 g/mL at 25 °C | [4] |

| Boiling Point | 80-82 °C / 2 mmHg | [4] |

| 81-83 °C / 2 mmHg | ||

| 60-61 °C / 0.5 mmHg | ||

| Melting Point | -11 to -14 °C | [1] |

| -12 °C | ||

| Refractive Index | n20/D 1.479 | [4] |

| Flash Point | 45 °C (113 °F) - closed cup | [1] |

| Solubility | Miscible with toluene, hexane, and isopropanol (B130326). Decomposes in water. | |

| Sensitivity | Moisture sensitive | [1] |

Experimental Protocols

Accurate determination of the physical properties of air and moisture-sensitive compounds like vanadium(V) oxytriisopropoxide requires specialized techniques. Below are detailed methodologies for key experiments.

Determination of Boiling Point (Micro-Capillary Method)

This method is suitable for small sample volumes and is performed under reduced pressure due to the high boiling point of the compound at atmospheric pressure.

Apparatus:

-

Thiele tube or digital melting point apparatus with a boiling point setup

-

Heating oil (if using Thiele tube)

-

Thermometer

-

Small test tube (e.g., Durham tube)

-

Capillary tube (sealed at one end)

-

Vacuum source and manometer

Procedure:

-

Place a few drops of vanadium(V) oxytriisopropoxide into the small test tube.

-

Insert the capillary tube into the test tube with the open end down.

-

Attach the test tube to the thermometer using a rubber band or wire. The bottom of the test tube should be level with the thermometer bulb.

-

Place the assembly in the Thiele tube or the heating block of the melting point apparatus.[5]

-

If determining the boiling point at reduced pressure, connect the apparatus to a vacuum line with a manometer.

-

Begin heating the apparatus gently. As the temperature rises, a stream of bubbles will emerge from the capillary tube as trapped air expands.

-

Continue heating until a vigorous and continuous stream of bubbles is observed. This indicates that the vapor pressure of the liquid is overcoming the pressure in the system.

-

Stop heating and allow the apparatus to cool slowly.

-

The boiling point is the temperature at which the bubbling stops and the liquid just begins to be drawn back into the capillary tube.[5][6] Record this temperature and the corresponding pressure from the manometer.

Determination of Melting Point

Given its low melting point, this procedure must be carried out using a cooling bath.

Apparatus:

-

Small test tube

-

Low-temperature thermometer

-

Cooling bath (e.g., dry ice/acetone or a cryostat)

-

Stirring rod

Procedure:

-

Place a sample of vanadium(V) oxytriisopropoxide in the test tube.

-

Insert the thermometer into the sample.

-

Place the test tube in the cooling bath and begin to cool slowly while gently stirring the sample with the thermometer.

-

Record the temperature at which the first crystals appear (onset of freezing).

-

Continue cooling until the sample is completely solid.

-

Remove the test tube from the bath and allow it to warm up slowly while stirring.

-

The melting point is the temperature at which the last crystal disappears.[7][8] For a pure substance, the freezing and melting points should be very close.

Determination of Density

The density of a liquid is its mass per unit volume. This can be determined accurately using a pycnometer or simply with a graduated cylinder and balance for a less precise measurement. All measurements should be conducted under an inert atmosphere (e.g., in a glovebox) due to the compound's sensitivity to moisture.

Apparatus:

-

Pycnometer (for high accuracy) or a volumetric flask/graduated cylinder

-

Analytical balance

Procedure:

-

Fill the pycnometer with vanadium(V) oxytriisopropoxide, ensuring there are no air bubbles.

-

Measure the mass of the filled pycnometer (m₂).[9]

-

The mass of the liquid is (m₂ - m₁).

-

The volume of the liquid is the calibrated volume of the pycnometer (V).

-

Calculate the density using the formula: ρ = (m₂ - m₁) / V.

-

The measurement should be performed at a constant, recorded temperature (e.g., 25 °C).

Applications in Materials Science and as a Precursor for Bioactive Compounds

While vanadium(V) oxytriisopropoxide is primarily used in materials science and catalysis, it serves as a crucial starting material for the synthesis of novel oxovanadium(IV) and (V) complexes.[1][2] Research has shown that certain oxovanadium complexes possess significant biological activities, including anticancer, antidiabetic, and antimicrobial properties.[11][12] For instance, the oxovanadium(IV) complex, metvan, has demonstrated broad-spectrum anticancer activity by inducing apoptosis in various cancer cell lines.[13]

The following diagram illustrates the logical workflow from vanadium(V) oxytriisopropoxide as a precursor to the synthesis of bioactive oxovanadium complexes and their subsequent mechanism of action in cancer cells.

Caption: Workflow from precursor to apoptosis induction.

Sol-Gel Synthesis of Vanadium Oxide Nanoparticles

Vanadium(V) oxytriisopropoxide is a common precursor in the sol-gel synthesis of vanadium oxide (V₂O₅) nanomaterials.[14] These materials are of interest for applications in catalysis, energy storage, and potentially biomedical fields.[15]

Materials:

-

Vanadium(V) oxytriisopropoxide

-

Solvent (e.g., isopropanol)

-

Water (for hydrolysis)

-

Catalyst (acidic or basic, optional)

Procedure:

-

Dissolve vanadium(V) oxytriisopropoxide in isopropanol under an inert atmosphere.

-

Prepare a separate solution of water in isopropanol. A catalyst can be added to this solution to control the hydrolysis rate.

-

Add the water/isopropanol solution dropwise to the vanadium precursor solution under vigorous stirring. This initiates hydrolysis and condensation, leading to the formation of a sol.[14]

-

Allow the sol to age at a constant temperature until a gel is formed. The aging time can influence the properties of the final material.

-

Dry the gel to remove the solvent. This can be done via evaporation to form a xerogel or under supercritical conditions to form an aerogel.

-

Calcination: Heat the dried gel at a specific temperature (e.g., 400-600 °C) in air to remove organic residues and induce crystallization, resulting in the formation of V₂O₅ nanoparticles. The final morphology and crystal structure depend on the calcination temperature and duration.[16]

References

- 1. Vanadium(V) oxytriisopropoxide | VTIP | OV[OCH(CH3)2]3 – Ereztech [ereztech.com]

- 2. ProChem, Inc. Vanadium (V) Triisopropoxide Oxide - High-Purity Precursor for Catalysts [prochemonline.com]

- 3. scbt.com [scbt.com]

- 4. Vanadium(V) oxytriisopropoxide packaged for use in deposition systems 5588-84-1 [sigmaaldrich.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. uomus.edu.iq [uomus.edu.iq]

- 7. chem.ucalgary.ca [chem.ucalgary.ca]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. chem.tamu.edu [chem.tamu.edu]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. biomedres.us [biomedres.us]

- 12. mejast.com [mejast.com]

- 13. Metvan: a novel oxovanadium(IV) complex with broad spectrum anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. benchchem.com [benchchem.com]

- 16. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Hydrolysis Mechanism of Triisopropoxyvanadium(V) Oxide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the hydrolysis mechanism of triisopropoxyvanadium(V) oxide, a critical process in the synthesis of vanadium-based materials for catalysis, electronics, and potentially, drug delivery systems. This document outlines the fundamental reaction pathways, details experimental methodologies for studying the mechanism, and presents key data in a structured format.

Introduction

Triisopropoxyvanadium(V) oxide, with the chemical formula VO(O-i-Pr)₃, is a versatile precursor for the synthesis of various vanadium oxides. Its controlled hydrolysis is the foundation of sol-gel processes used to produce V₂O₅ films, nanoparticles, and other nanostructured materials. Understanding the hydrolysis and subsequent condensation mechanism is paramount for controlling the morphology, phase, and purity of the final product. This guide delves into the multi-step process of hydrolysis and condensation, providing a detailed framework for researchers in the field.

The Hydrolysis and Condensation Mechanism

The conversion of triisopropoxyvanadium(V) oxide into vanadium oxide gels and ultimately V₂O₅ is a multi-stage process that can be broadly categorized into hydrolysis and condensation reactions. The overall mechanism is influenced by several factors, including the water-to-alkoxide ratio, solvent, temperature, and pH.

Hydrolysis

The initial and rate-determining step is the hydrolysis of the isopropoxy ligands. This is a nucleophilic substitution reaction where a water molecule attacks the electrophilic vanadium center. The reaction proceeds through a series of steps, with the sequential replacement of isopropoxy groups (-O-i-Pr) with hydroxyl groups (-OH).

The hydrolysis can be represented by the following general equations:

VO(O-i-Pr)₃ + H₂O ⇌ VO(O-i-Pr)₂(OH) + i-PrOH VO(O-i-Pr)₂(OH) + H₂O ⇌ VO(O-i-Pr)(OH)₂ + i-PrOH VO(O-i-Pr)(OH)₂(OH) + H₂O ⇌ VO(OH)₃ + i-PrOH

The partially hydrolyzed species are highly reactive and prone to condensation.

Condensation

Following hydrolysis, the resulting hydroxylated vanadium species undergo condensation to form V-O-V bridges, leading to the formation of polyoxovanadates and eventually a gel network. Condensation can occur through two primary pathways:

-

Oxolation: This involves the reaction between two hydroxyl groups to form a V-O-V bridge and a water molecule. (i-PrO)₂(OH)V=O + O=V(OH)(O-i-Pr)₂ → (i-PrO)₂(V=O)-O-(V=O)(O-i-Pr)₂ + H₂O

-

Alcoxolation: This pathway involves the reaction between a hydroxyl group and an isopropoxy group, forming a V-O-V bridge and an isopropanol (B130326) molecule. (i-PrO)₂(OH)V=O + (i-PrO)₃V=O → (i-PrO)₂(V=O)-O-(V=O)(O-i-Pr)₂ + i-PrOH

These condensation reactions continue, leading to the growth of larger oligomeric and polymeric species, which eventually form a three-dimensional gel network.

Below is a Graphviz diagram illustrating the proposed hydrolysis and condensation pathway.

Experimental Protocols

Studying the hydrolysis mechanism of triisopropoxyvanadium(V) oxide requires a combination of synthetic procedures and advanced analytical techniques.

Sol-Gel Synthesis of Vanadium Oxide

This protocol describes a typical sol-gel synthesis, which can be adapted to study the hydrolysis kinetics by varying parameters and quenching the reaction at different time points.

Materials:

-

Triisopropoxyvanadium(V) oxide (VO(O-i-Pr)₃)

-

Isopropanol (i-PrOH, anhydrous)

-

Deionized water

Procedure:

-

In a nitrogen-filled glovebox, prepare a stock solution of triisopropoxyvanadium(V) oxide in anhydrous isopropanol. A typical concentration is 0.1 M.

-

In a separate flask, prepare a solution of deionized water in isopropanol. The concentration will depend on the desired water-to-alkoxide molar ratio (h).

-

Maintain both solutions at a constant temperature (e.g., 25 °C) in a water bath.

-

To initiate the hydrolysis, rapidly add the water/isopropanol solution to the stirred vanadium alkoxide solution.

-

At specific time intervals, withdraw aliquots of the reacting solution and quench the reaction by rapid cooling or by adding a suitable capping agent.

-

Analyze the quenched samples using the techniques described below.

Analytical Techniques for Mechanistic Studies

3.2.1 Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful tool for monitoring the progress of the hydrolysis and condensation reactions by observing changes in the vibrational modes of the V-O-C, V=O, V-O-V, and O-H bonds.

-

Sample Preparation: A thin film of the reacting solution can be cast onto a suitable IR-transparent window (e.g., KBr or CaF₂) at different time points. For in-situ studies, an ATR-FTIR probe can be immersed in the reacting solution.

-

Data Analysis: Monitor the decrease in the intensity of the V-O-C stretching and bending vibrations (typically in the 1000-1150 cm⁻¹ region) and the concomitant increase in the intensity of the broad O-H stretching band (around 3400 cm⁻¹) and the V-O-V stretching bands (in the 500-800 cm⁻¹ region).

3.2.2 Nuclear Magnetic Resonance (NMR) Spectroscopy

⁵¹V NMR spectroscopy is particularly informative for elucidating the structure of the different vanadium species present in solution during hydrolysis and condensation.

-

Sample Preparation: Aliquots of the reaction mixture are transferred to NMR tubes. Deuterated solvents can be used for locking.

-

Data Analysis: The chemical shift of the ⁵¹V nucleus is highly sensitive to its coordination environment. The monomeric triisopropoxyvanadium(V) oxide will have a characteristic chemical shift. As hydrolysis and condensation proceed, new peaks corresponding to hydrolyzed monomers, dimers, and higher oligomers will appear. The change in the relative integrals of these peaks over time can provide kinetic information.

The following diagram outlines a typical experimental workflow for studying the hydrolysis mechanism.

Quantitative Data

While specific kinetic data such as rate constants and activation energies for the hydrolysis of triisopropoxyvanadium(V) oxide are not extensively reported in the literature, the following table summarizes the key parameters that influence the reaction and the expected qualitative effects.

| Parameter | Effect on Hydrolysis Rate | Effect on Condensation Rate | Impact on Final Product |

| Water-to-Alkoxide Ratio (h) | Increases with increasing h | Increases with increasing h | Higher h leads to more complete hydrolysis and a more cross-linked gel. |

| Temperature | Increases with temperature | Increases with temperature | Higher temperatures accelerate gelation and can influence the final crystalline phase. |

| pH (Catalyst) | Acid or base catalysis increases the rate | pH affects the condensation pathway and gel morphology | Acid catalysis tends to produce linear polymers, while base catalysis leads to more particulate gels. |

| Solvent | Can influence precursor solubility and reactivity | Can affect the stability of intermediate species | The choice of solvent can impact the porosity and surface area of the final material. |

Conclusion

The hydrolysis of triisopropoxyvanadium(V) oxide is a complex process involving a series of competing and sequential hydrolysis and condensation reactions. A thorough understanding and control of this mechanism are essential for the rational design and synthesis of vanadium oxide materials with desired properties. The experimental protocols and analytical techniques outlined in this guide provide a robust framework for researchers to investigate this important reaction in greater detail. Future work should focus on obtaining precise quantitative kinetic data to develop comprehensive models for predicting and controlling the sol-gel synthesis of advanced vanadium-based materials.

spectroscopic characterization of triisopropoxyvanadium(v)oxide

An In-depth Technical Guide on the Spectroscopic Characterization of Triisopropoxyvanadium(V) Oxide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triisopropoxyvanadium(V) oxide, with the chemical formula VO(O-i-Pr)₃, is an important organometallic compound utilized as a precursor in the synthesis of vanadium oxides, which have applications in catalysis, materials science, and electronics.[1] Its molecular structure consists of a central vanadium atom in the +5 oxidation state, double-bonded to one oxygen atom and single-bonded to three isopropoxy groups. A thorough spectroscopic characterization is essential for quality control and for understanding its reactivity. This guide provides a summary of the key spectroscopic techniques used to characterize this compound, including Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR), Raman, and Ultraviolet-Visible (UV-Vis) spectroscopy.

Spectroscopic Data

The following tables summarize the quantitative data obtained from various spectroscopic analyses of triisopropoxyvanadium(V) oxide and related species.

Table 1: Nuclear Magnetic Resonance (NMR) Spectroscopy Data

| Nucleus | Chemical Shift (δ) [ppm] | Multiplicity | Assignment | Notes |

| ¹H | ~1.2, ~1.4 | Doublet | -CH₃ of isopropoxy groups | Data for VO(O-i-Pr)₃ grafted on silica, which is a reasonable approximation for the neat liquid.[2][3] |

| ~4.3, ~5.5 | Septet | -CH of isopropoxy groups | Data for VO(O-i-Pr)₃ grafted on silica, which is a reasonable approximation for the neat liquid.[2][3] | |

| ¹³C | ~23 | Singlet | -CH₃ of isopropoxy groups | Data for VO(O-i-Pr)₃ grafted on silica, a reasonable proxy for the neat liquid.[2] |

| ~67, ~85 | Singlet | -CH of isopropoxy groups | Data for VO(O-i-Pr)₃ grafted on silica, a reasonable proxy for the neat liquid.[2] | |

| ⁵¹V | Wide range | - | V=O | The chemical shift is highly dependent on the coordination environment. VOCl₃ is a common reference compound.[4] |

Table 2: Vibrational Spectroscopy Data

| Wavenumber (cm⁻¹) | Spectroscopy | Assignment |

| 2878-2970 | FTIR | C-H stretching of isopropoxy groups |

| 1030-1035 | Raman | V=O stretching of isolated vanadyl groups |

| ~1015 | FTIR | V=O stretching |

| ~756 | FTIR | Symmetric stretching of O-V-O |

Note: Some data is derived from studies on vanadium oxides and related compounds, providing expected ranges for the vibrational modes.[2][5]

Table 3: Ultraviolet-Visible (UV-Vis) Spectroscopy Data

| λmax (nm) | Solvent | Assignment |

| Not available | - | Charge transfer bands |

Experimental Protocols

Detailed methodologies for the key spectroscopic experiments are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the proton (¹H), carbon (¹³C), and vanadium (⁵¹V) chemical environments in the molecule.

Instrumentation: A high-field NMR spectrometer (e.g., 300-600 MHz for ¹H) equipped with probes for ¹H, ¹³C, and ⁵¹V nuclei.

Sample Preparation:

-

Triisopropoxyvanadium(V) oxide is a liquid and can be analyzed neat or as a solution.[6]

-

For solution-state NMR, dissolve a small amount of the sample in a deuterated solvent (e.g., CDCl₃, C₆D₆) in a standard 5 mm NMR tube. The compound is sensitive to moisture, so handling under an inert atmosphere (e.g., in a glovebox) is recommended.[6]

Data Acquisition:

-

¹H NMR: Acquire a one-dimensional proton spectrum. Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR: Acquire a one-dimensional carbon spectrum, often with proton decoupling. Due to the lower natural abundance of ¹³C, a larger number of scans and a longer relaxation delay may be necessary.

-

⁵¹V NMR: Acquire a one-dimensional vanadium spectrum. ⁵¹V is a quadrupolar nucleus, which can lead to broad signals.[4] A wide spectral width is necessary to cover the large chemical shift range of vanadium. VOCl₃ is often used as an external reference.[4]

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in the molecule by observing their characteristic vibrational frequencies.

Instrumentation: An FTIR spectrometer.

Sample Preparation:

-

As a liquid, the sample can be analyzed directly by placing a drop between two KBr or NaCl plates to form a thin film.

-

Alternatively, a solution in a suitable solvent (e.g., hexane, CCl₄) can be analyzed in a liquid transmission cell.

Data Acquisition:

-

Record a background spectrum of the empty sample holder (or the solvent).

-

Record the sample spectrum.

-

The final spectrum is obtained by ratioing the sample spectrum against the background spectrum. Typically, spectra are collected in the range of 4000-400 cm⁻¹.

Raman Spectroscopy

Objective: To obtain complementary vibrational information to FTIR, particularly for symmetric vibrations and the V=O bond.

Instrumentation: A Raman spectrometer equipped with a laser source (e.g., 532 nm, 785 nm).

Sample Preparation:

-

The liquid sample can be placed in a glass capillary tube or a small vial.

-

The laser is focused on the sample, and the scattered light is collected.

Data Acquisition:

-

The spectrometer is calibrated using a known standard (e.g., silicon).

-

The Raman spectrum is acquired by irradiating the sample with the laser and collecting the scattered light. The exposure time and number of accumulations are adjusted to obtain a good quality spectrum.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Objective: To study the electronic transitions within the molecule.

Instrumentation: A UV-Vis spectrophotometer.

Sample Preparation:

-

Prepare a dilute solution of triisopropoxyvanadium(V) oxide in a UV-transparent solvent (e.g., hexane, acetonitrile).

-

The concentration should be adjusted to obtain an absorbance in the range of 0.1-1.0 AU.

Data Acquisition:

-

A baseline is recorded with the cuvette filled with the pure solvent.

-

The spectrum of the sample solution is then recorded over a specific wavelength range (e.g., 200-800 nm).

Visualizations

Experimental Workflow for Spectroscopic Characterization

Caption: Workflow for the spectroscopic characterization of triisopropoxyvanadium(V) oxide.

Logical Relationship of Spectroscopic Techniques

Caption: Interrelation of spectroscopic techniques for molecular structure elucidation.

References

- 1. ProChem, Inc. Vanadium (V) Triisopropoxide Oxide - High-Purity Precursor for Catalysts [prochemonline.com]

- 2. pubs.rsc.org [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. (V) Vanadium NMR [chem.ch.huji.ac.il]

- 5. researchgate.net [researchgate.net]

- 6. Vanadium(V) oxytriisopropoxide | VTIP | OV[OCH(CH3)2]3 – Ereztech [ereztech.com]

Navigating the Thermal Landscape of Triisopropoxyvanadium(V) Oxide: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triisopropoxyvanadium(V) oxide, a volatile organometallic precursor, is pivotal in the synthesis of vanadium-based materials utilized in catalysis, electronics, and advanced materials science. Understanding its thermal behavior is paramount for controlling deposition processes like Chemical Vapor Deposition (CVD) and Atomic Layer Deposition (ALD) to fabricate vanadium oxide thin films with desired properties. This technical guide provides a comprehensive overview of the thermogravimetric analysis (TGA) of triisopropoxyvanadium(V) oxide, offering detailed experimental protocols and an illustrative decomposition pathway. While specific, publicly available TGA data for this compound is limited, this guide constructs a representative thermal analysis framework based on the known behavior of related vanadium alkoxides and general principles of thermal decomposition for organometallic precursors.

Core Principles of Thermogravimetric Analysis (TGA)

Thermogravimetric analysis is a technique where the mass of a sample is monitored as a function of temperature or time while the sample is subjected to a controlled temperature program in a controlled atmosphere. This method is instrumental in determining the thermal stability, decomposition temperatures, and residual mass of volatile precursors, providing critical parameters for material synthesis.

Experimental Protocol: Thermogravimetric Analysis of Triisopropoxyvanadium(V) Oxide

The following protocol outlines a standard procedure for conducting TGA on triisopropoxyvanadium(V) oxide. Given the air and moisture sensitivity of this precursor, all handling must be performed in an inert atmosphere (e.g., a glovebox).

Objective: To determine the volatilization and decomposition characteristics of triisopropoxyvanadium(V) oxide.

Instrumentation: A high-resolution thermogravimetric analyzer coupled with a mass spectrometer (MS) for evolved gas analysis is recommended.

Experimental Parameters:

| Parameter | Value/Description | Rationale |

| Sample Preparation | ~5-10 mg of triisopropoxyvanadium(V) oxide loaded into an alumina (B75360) crucible. | A small sample size minimizes thermal gradients and ensures uniform heating. |

| Atmosphere | High-purity nitrogen or argon. | An inert atmosphere prevents oxidation of the precursor and the resulting vanadium oxide. |

| Flow Rate | 20-50 mL/min. | A controlled flow rate ensures the efficient removal of evolved gaseous byproducts. |

| Temperature Program | Ramp from ambient temperature to 800 °C. | This range covers the expected volatilization and decomposition of the precursor and subsequent transformations of the resulting oxide. |

| Heating Rate | 10 °C/min. | A moderate heating rate allows for the clear separation of thermal events. |

| Data Collection | Mass change (%), derivative of mass change (%/°C), and evolved gas analysis (mass-to-charge ratio). | Provides a comprehensive profile of the thermal events. |

Expected Thermal Decomposition Pathway

The thermal decomposition of triisopropoxyvanadium(V) oxide is anticipated to proceed through a multi-step process involving the loss of its isopropoxy ligands, ultimately yielding a vanadium oxide residue. The final oxidation state of the vanadium in the residue is highly dependent on the furnace atmosphere.

A proposed decomposition pathway is illustrated below:

Quantitative Data Summary (Theoretical)

The following table summarizes the expected quantitative data from the TGA of triisopropoxyvanadium(V) oxide based on the proposed decomposition to V₂O₅. The theoretical mass loss is calculated based on the stoichiometry of the conversion.

| Thermal Event | Approximate Temperature Range (°C) | Theoretical Mass Loss (%) | Residual Mass (%) | Evolved Species (Anticipated) |

| Volatilization | 100 - 200 | Variable | - | VO(O-iPr)₃ |

| Decomposition | 200 - 400 | ~62.7% | ~37.3% | Propene, Isopropanol, Water |

| Final Residue | > 600 | - | ~37.3% (as V₂O₅) | - |

Note: The actual mass loss and temperature ranges can be influenced by experimental conditions such as heating rate and gas flow.

Experimental Workflow

The logical flow of a typical TGA experiment for an organometallic precursor is outlined below.

Discussion

The thermogravimetric analysis of triisopropoxyvanadium(V) oxide is expected to reveal a distinct volatilization step followed by a sharp decomposition. The decomposition is a complex process involving the cleavage of vanadium-oxygen and carbon-oxygen bonds, leading to the release of organic fragments. The resulting solid residue, initially amorphous, is expected to crystallize into vanadium pentoxide (V₂O₅) at higher temperatures in an inert atmosphere.

Further heating in an inert or reducing atmosphere can lead to the reduction of V₂O₅ to lower oxides such as VO₂ and V₂O₃. The precise nature of the final vanadium oxide phase is a critical parameter that can be controlled by the temperature and atmospheric conditions during the thermal treatment, a principle that is fundamental to the selective synthesis of different vanadium oxide polymorphs for specific applications.

Conclusion

An In-depth Technical Guide to the Reactivity of Triisopropoxyvanadium(V) Oxide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Triisopropoxyvanadium(V) oxide, with the chemical formula VO(O-i-Pr)₃, is a versatile and highly reactive organometallic compound. Its utility as a catalyst and precursor in a wide array of chemical transformations, ranging from oxidation and epoxidation to polymerization and materials synthesis, has garnered significant attention in both academic and industrial research. This technical guide provides a comprehensive overview of the reactivity of triisopropoxyvanadium(V) oxide, detailing its fundamental chemical properties, key reactions, and the underlying mechanisms. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in chemical synthesis, catalysis, and materials science, with a particular focus on applications relevant to drug development.

Introduction

Triisopropoxyvanadium(V) oxide, also known as vanadyl triisopropoxide, is a pale yellow to orange liquid that is soluble in many common organic solvents. The vanadium center is in the +5 oxidation state, rendering the complex electrophilic and a good Lewis acid. This inherent reactivity, coupled with the labile nature of the isopropoxy ligands, makes it a potent catalyst and a versatile starting material for the synthesis of other vanadium-containing compounds. This guide will delve into the key aspects of its reactivity, including hydrolysis, oxidation catalysis, epoxidation, polymerization, and ligand exchange reactions.

Physicochemical Properties

A thorough understanding of the physical and chemical properties of triisopropoxyvanadium(V) oxide is essential for its safe handling and effective application.

| Property | Value | Reference |

| Molecular Formula | C₉H₂₁O₄V | |

| Molecular Weight | 244.20 g/mol | |

| Appearance | Pale yellow to orange liquid | |

| Boiling Point | 80-82 °C at 2 mmHg | |

| Density | 1.035 g/mL at 25 °C | |

| Solubility | Soluble in toluene, hexane, and isopropanol (B130326) | |

| CAS Number | 5588-84-1 | |

| ⁵¹V NMR Chemical Shift (vs. VOCl₃) | -629 ppm | [1] |

Key Reactions and Reactivity

Hydrolysis and Sol-Gel Synthesis

Triisopropoxyvanadium(V) oxide is highly sensitive to moisture and readily undergoes hydrolysis. This reaction is the basis for its use as a precursor in the sol-gel synthesis of vanadium pentoxide (V₂O₅) nanoparticles and thin films, materials with significant applications in catalysis, electronics, and energy storage.[2]

The hydrolysis proceeds through a stepwise substitution of the isopropoxy ligands with hydroxyl groups, followed by condensation reactions to form V-O-V bridges. The overall process can be summarized as follows:

Hydrolysis: VO(O-i-Pr)₃ + n H₂O → VO(O-i-Pr)₃₋ₙ(OH)ₙ + n i-PrOH

Condensation (Oxolation and Olation): 2 VO(O-i-Pr)₃₋ₙ(OH)ₙ → (VO(O-i-Pr)₃₋ₙ(OH)ₙ₋₁)₂O + H₂O VO(O-i-Pr)₃₋ₙ(OH)ₙ + VO(O-i-Pr)₃₋ₘ(OH)ₘ → (O-i-Pr)₃₋ₙ(OH)ₙ₋₁V-O-V(OH)ₘ₋₁(O-i-Pr)₃₋ₘ + H₂O

The final structure and properties of the resulting vanadium oxide material are highly dependent on the reaction conditions, such as the water-to-alkoxide ratio, solvent, temperature, and pH.

Experimental Protocol: Sol-Gel Synthesis of V₂O₅ Nanoparticles [3]

-

Preparation of Precursor Solution: A solution of triisopropoxyvanadium(V) oxide in isopropanol is prepared under an inert atmosphere.

-

Hydrolysis: A mixture of isopropanol and water is added dropwise to the vigorously stirred precursor solution. The hydrolysis ratio (molar ratio of water to alkoxide) is a critical parameter to control the particle size and morphology.

-

Gelation: The resulting sol is allowed to age, leading to the formation of a gel.

-

Drying: The gel is dried under controlled conditions (e.g., in an oven at 60-80 °C) to remove the solvent and byproducts, resulting in a xerogel.

-

Calcination: The xerogel is then calcined at elevated temperatures (e.g., 400-600 °C) to obtain crystalline V₂O₅ nanoparticles.

Characterization Data for Sol-Gel Synthesized V₂O₅

| Characterization Technique | Observation |

| XRD | Orthorhombic phase of V₂O₅ |

| FTIR | Characteristic peaks for V=O stretching (~1020 cm⁻¹), V-O-V asymmetric stretching (~770 cm⁻¹), and V-O-V symmetric stretching (~500 cm⁻¹) |

| Raman Spectroscopy | Bands corresponding to the layered structure of V₂O₅ |

Logical Relationship of Sol-Gel Process

Catalytic Oxidation of Alcohols